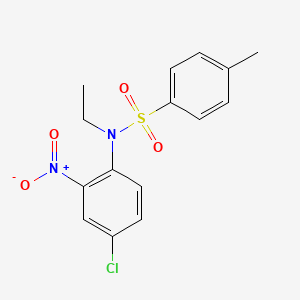
托尼芬尼
描述
科学研究应用
毒理学研究和安全性评估
托尼芬尼在科学研究中的应用主要涉及毒理学研究。这些研究对于了解化学物质(包括托尼芬尼)的安全性与潜在危害至关重要。该领域的研究促进了评估化学危害的方法论的发展,从传统的动物毒理学研究转向使用体外试验进行基于机制、靶向特异性的观察 (Tice 等,2013)。
环境与健康风险评估
托尼芬尼在评估有毒化学物质对环境和健康构成的风险方面也具有相关性。该领域的研究涉及分析托尼芬尼等化学物质对人类健康和环境的影响。这项研究对于识别需要特殊监测的化学物质至关重要,因为它们有可能在各种情况下造成危害,包括工业事故或故意滥用 (Prodanchuk 等,2021)。
毒性预测模型的开发
对托尼芬尼的研究有助于开发毒性预测模型。这些模型旨在根据生物活性分析预测毒性潜力,使用来自各种来源的数据,包括物理化学性质、生化分析和毒性基因组学分析。这种方法是预测毒性并优先进行化学测试更广泛努力的一部分 (Dix 等,2007)。
计算机毒理学的发展
托尼芬尼在科学研究中的作用延伸到计算机毒理学的发展。该领域涉及使用计算方法来预测毒理学终点、不良反应和托尼芬尼等物质的代谢。它在增强制药和化学工业中的安全性评估和风险评估方面发挥着至关重要的作用 (Valerio, 2009)。
增强对化学-生物相互作用的理解
涉及托尼芬尼的研究增强了我们对化学-生物相互作用的理解,特别是在毒理学和安全科学的背景下。这项研究有助于更全面地了解化学物质如何与生物系统相互作用,为环境和健康安全方面的科学知识和实际应用提供信息 (McPartland 等,2014)。
作用机制
Tolnifanide is an antifungal agent that inhibits the mycelial growth of Pleosporales fungi, including Bipolaris spp . Although the exact mechanism is unknown, it is believed to prevent ergosterol biosynthesis by inhibiting squalene epoxidase . It has also been reported to distort the hyphae and stunt mycelial growth in susceptible organisms .
生化分析
Biochemical Properties
Tolnifanide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the key interactions involves the inhibition of geranylgeranyl transferase and farnesyl diphosphate farnesyl transferase . These enzymes are crucial for the prenylation of proteins, a post-translational modification that is essential for the proper functioning of many cellular proteins. By inhibiting these enzymes, Tolnifanide disrupts the normal functioning of fungal cells, leading to their growth inhibition.
Cellular Effects
Tolnifanide exerts its effects on various types of cells and cellular processes. In fungal cells, it inhibits mycelial growth by disrupting the prenylation of proteins, which is essential for cell signaling and membrane localization This disruption affects cell signaling pathways, gene expression, and cellular metabolism, ultimately leading to the inhibition of fungal growth
Molecular Mechanism
The molecular mechanism of Tolnifanide involves its binding interactions with specific enzymes and proteins. By inhibiting geranylgeranyl transferase and farnesyl diphosphate farnesyl transferase, Tolnifanide prevents the prenylation of proteins, which is a critical post-translational modification for their proper functioning . This inhibition disrupts various cellular processes, including cell signaling and membrane localization, leading to the inhibition of fungal growth. Additionally, Tolnifanide may also affect other molecular pathways, such as those involved in cell division and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tolnifanide have been observed to change over time. The compound is relatively stable, but its degradation products may also have biological activity. Long-term studies have shown that Tolnifanide can have lasting effects on cellular function, particularly in fungal cells These effects include sustained inhibition of mycelial growth and disruption of cellular processes
Dosage Effects in Animal Models
The effects of Tolnifanide vary with different dosages in animal models. At lower doses, Tolnifanide effectively inhibits fungal growth without causing significant toxicity . At higher doses, the compound may exhibit toxic or adverse effects, including damage to non-target cells and tissues. Threshold effects have been observed, where a certain dosage is required to achieve the desired antifungal activity. It is important to carefully determine the optimal dosage to maximize the therapeutic benefits of Tolnifanide while minimizing potential side effects.
Metabolic Pathways
Tolnifanide is involved in several metabolic pathways, particularly those related to the prenylation of proteins. The compound interacts with enzymes such as geranylgeranyl transferase and farnesyl diphosphate farnesyl transferase, which are essential for the prenylation process . By inhibiting these enzymes, Tolnifanide disrupts the normal metabolic flux and affects the levels of various metabolites. This disruption can have downstream effects on cellular processes, including cell signaling and membrane localization.
Transport and Distribution
Tolnifanide is transported and distributed within cells and tissues through various mechanisms. The compound may interact with transporters and binding proteins that facilitate its uptake and localization . Once inside the cells, Tolnifanide can accumulate in specific compartments or organelles, where it exerts its effects. The distribution of Tolnifanide within cells and tissues can influence its activity and effectiveness as an antifungal agent.
Subcellular Localization
The subcellular localization of Tolnifanide is an important factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, Tolnifanide may accumulate in the endoplasmic reticulum or Golgi apparatus, where it can interact with enzymes involved in the prenylation of proteins. This localization is crucial for the compound’s ability to inhibit fungal growth and disrupt cellular processes.
属性
IUPAC Name |
N-(4-chloro-2-nitrophenyl)-N-ethyl-4-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4S/c1-3-17(14-9-6-12(16)10-15(14)18(19)20)23(21,22)13-7-4-11(2)5-8-13/h4-10H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APDZUEJJUCDJTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=C(C=C(C=C1)Cl)[N+](=O)[O-])S(=O)(=O)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60470881 | |
| Record name | 4'-Chloro-N-ethyl-2'-nitro-p-toluenesulfonanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60470881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
304911-98-6 | |
| Record name | 4'-Chloro-N-ethyl-2'-nitro-p-toluenesulfonanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60470881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[5-(anilinomethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B1354229.png)
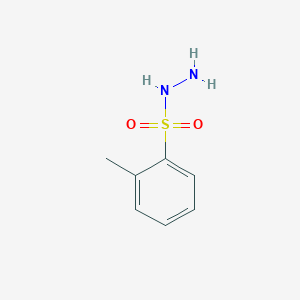

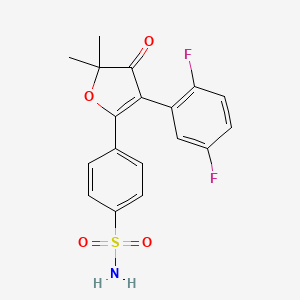
![6-Chloro-2,3-diphenylimidazo[1,2-b]pyridazine](/img/structure/B1354239.png)
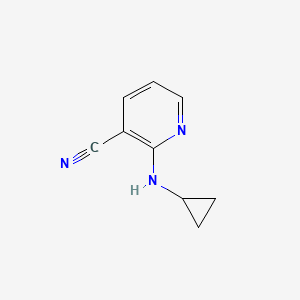

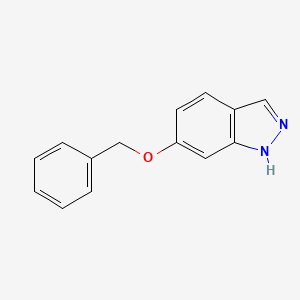

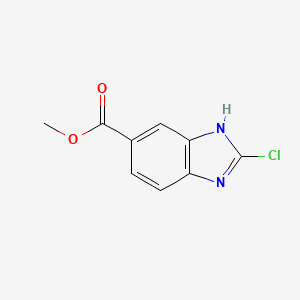


![(7-Chlorothiazolo[5,4-D]pyrimidin-2-YL)isopropylamine](/img/structure/B1354257.png)
